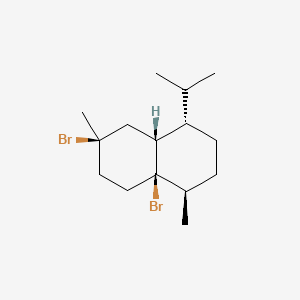
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene, chemically known as (1S,8aβ)-4aβ,7β-Dibromodecahydro-4β,7-dimethyl-1α-isopropylnaphthalene, is a sesquiterpene compound. It is characterized by its unique molecular structure, which includes two bromine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene typically involves the bromination of bulgarene. The reaction is carried out by treating bulgarene with bromine in an organic solvent under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form debrominated products.
Substitution: It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives
Applications De Recherche Scientifique
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Muurolene dihydrochloride
- Cadinene dihydrochloride
- Amorphane derivatives
Uniqueness
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene is unique due to its specific molecular structure and the presence of two bromine atoms. This gives it distinct chemical properties and reactivity compared to other similar sesquiterpene compounds .
Propriétés
Numéro CAS |
19435-98-4 |
|---|---|
Formule moléculaire |
C15H26Br2 |
Poids moléculaire |
366.181 |
Nom IUPAC |
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H26Br2/c1-10(2)12-6-5-11(3)15(17)8-7-14(4,16)9-13(12)15/h10-13H,5-9H2,1-4H3/t11-,12+,13-,14-,15-/m1/s1 |
Clé InChI |
HQEDYTUWPDQCEM-XLWJZTARSA-N |
SMILES |
CC1CCC(C2C1(CCC(C2)(C)Br)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















